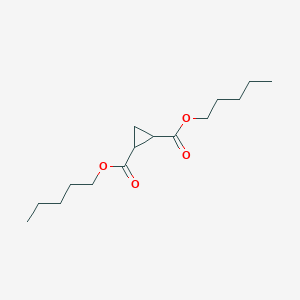
Dipentyl cyclopropane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of cyclopropane dicarboxylates and is also known as 1,2-cyclopropanedicarboxylic acid, dipentyl ester .
- The compound’s structure features a cyclopropane ring with two carboxylate groups attached.
Dipentyl cyclopropane-1,2-dicarboxylate: (CAS#: 136026-18-1) is a chemical compound with the molecular formula .
Preparation Methods
Industrial Production: Information on industrial-scale production methods is limited, but laboratory-scale synthesis typically involves esterification of cyclopropane-1,2-dicarboxylic acid with pentanol.
Chemical Reactions Analysis
Reactivity: Dipentyl cyclopropane-1,2-dicarboxylate can undergo various reactions, including hydrolysis, esterification, and substitution.
Common Reagents and Conditions: Acid-catalyzed hydrolysis with aqueous HCl or HSO leads to the formation of cyclopropane-1,2-dicarboxylic acid and pentanol.
Major Products: The primary products are cyclopropane-1,2-dicarboxylic acid and pentanol.
Scientific Research Applications
Chemistry: Dipentyl cyclopropane-1,2-dicarboxylate serves as a model compound for studying cyclopropane ring-opening reactions.
Biology and Medicine: Limited research exists, but its potential as a prodrug or as a scaffold for drug development warrants exploration.
Industry: Industrial applications remain unexplored due to its relative obscurity.
Mechanism of Action
- The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
Comparison with Similar Compounds
Unique Features: Dipentyl cyclopropane-1,2-dicarboxylate’s unique feature lies in its cyclopropane ring, which confers structural rigidity and reactivity.
Similar Compounds: Similar compounds include diethyl 1,1-cyclopropanedicarboxylate and dimethyl 1,1-cyclopropanedicarboxylate
Properties
CAS No. |
136026-18-1 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
dipentyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H26O4/c1-3-5-7-9-18-14(16)12-11-13(12)15(17)19-10-8-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
CCGFKCMJCUZHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1CC1C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















